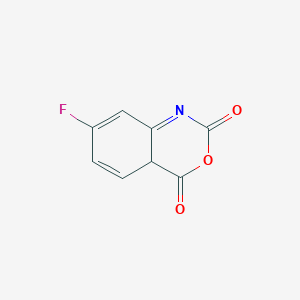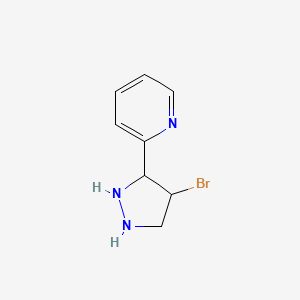
Decanedioic acid, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido decanodioico, éster 1-(1,1-dimetiletílico), también conocido como decanodioato de terc-butilo, es un compuesto orgánico con la fórmula molecular C14H25O4. Este compuesto es un bloque de construcción versátil en la síntesis química debido a su estructura química única. Se utiliza comúnmente como intermedio en la síntesis de diversas moléculas y compuestos funcionales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido decanodioico, éster 1-(1,1-dimetiletílico), se puede sintetizar mediante la esterificación del ácido decanodioico con alcohol terc-butílico en presencia de un catalizador ácido. La reacción generalmente implica calentar la mezcla en condiciones de reflujo para impulsar el proceso de esterificación hasta su finalización. La reacción se puede representar de la siguiente manera:
Ácido decanodioico+Alcohol terc-butílicoCatalizador ácidoÁcido decanodioico, éster 1-(1,1-dimetiletílico)+Agua
Métodos de producción industrial
En entornos industriales, la producción de ácido decanodioico, éster 1-(1,1-dimetiletílico), implica procesos de esterificación continuos utilizando reactores a gran escala. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza. El proceso de esterificación se sigue de pasos de purificación como la destilación y la cristalización para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido decanodioico, éster 1-(1,1-dimetiletílico), experimenta varias reacciones químicas, que incluyen:
Hidrólisis: El éster se puede hidrolizar de nuevo a ácido decanodioico y alcohol terc-butílico en presencia de un ácido o base fuerte.
Reducción: El éster se puede reducir al alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo éster se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Hidrólisis: Ácidos fuertes (por ejemplo, ácido clorhídrico) o bases (por ejemplo, hidróxido de sodio) en condiciones de reflujo.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de un catalizador.
Principales productos formados
Hidrólisis: Ácido decanodioico y alcohol terc-butílico.
Reducción: Decanodiol.
Sustitución: Varios ésteres sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido decanodioico, éster 1-(1,1-dimetiletílico), tiene varias aplicaciones de investigación científica:
Síntesis orgánica:
Productos farmacéuticos: Se utiliza en la síntesis de intermediarios farmacéuticos e ingredientes farmacéuticos activos.
Agroquímicos: Se utiliza en la producción de compuestos agroquímicos.
Ciencia de materiales: Utilizado en el diseño de nuevos materiales con propiedades adaptadas para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del ácido decanodioico, éster 1-(1,1-dimetiletílico), implica su función como bloque de construcción en la síntesis química. El grupo terc-butóxido proporciona impedimento estérico y mejora la estabilidad de los intermedios reactivos durante las reacciones químicas complejas. Esto permite un control preciso de las rutas de reacción y la formación del producto. Además, la presencia del grupo oxo permite transformaciones de grupo funcional fáciles .
Comparación Con Compuestos Similares
Compuestos similares
Ácido decanodioico, éster dimetil: Similar en estructura pero con grupos metilo en lugar de grupos terc-butilo.
Ácido hexadecanoico, éster 1,1-dimetiletílico: Éster similar con una cadena de carbono más larga.
Ácido octanoico, 8-amino-, éster 1,1-dimetiletílico: Éster similar con un grupo amino.
Singularidad
El ácido decanodioico, éster 1-(1,1-dimetiletílico), es único debido a su grupo terc-butóxido, que proporciona impedimento estérico y mejora la estabilidad de los intermedios reactivos. Esta propiedad lo convierte en un componente valioso en el diseño de nuevas moléculas con propiedades adaptadas para diversas aplicaciones en la industria química .
Propiedades
Fórmula molecular |
C14H25O4- |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
10-[(2-methylpropan-2-yl)oxy]-10-oxodecanoate |
InChI |
InChI=1S/C14H26O4/c1-14(2,3)18-13(17)11-9-7-5-4-6-8-10-12(15)16/h4-11H2,1-3H3,(H,15,16)/p-1 |
Clave InChI |
FRIYHISQFBWFCN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


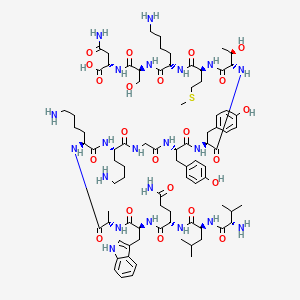

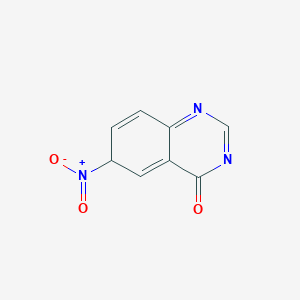
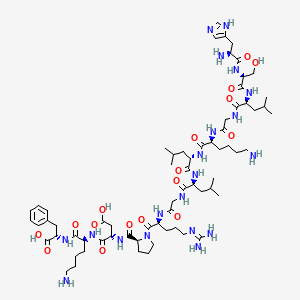
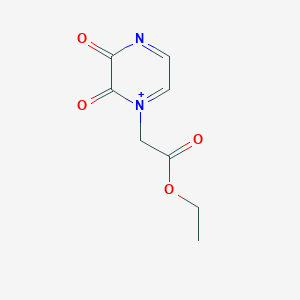
![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
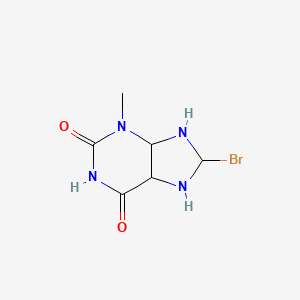
![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)

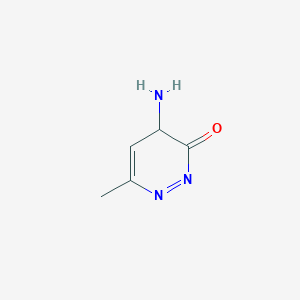

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)
